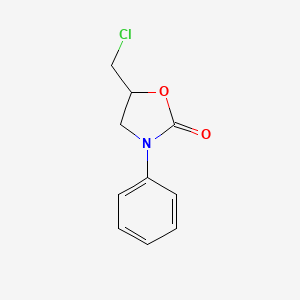

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one

Description

Structural Identity and IUPAC Nomenclature

This compound is characterized by its precise molecular architecture, which forms the foundation for its chemical behavior and potential applications. The compound possesses the molecular formula C10H10ClNO2 and exhibits a molecular weight of 211.64 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the systematic naming conventions for heterocyclic compounds with multiple substituents.

The structural framework of this compound centers on the five-membered oxazolidinone ring, which contains both nitrogen and oxygen heteroatoms in specific positions. The oxazolidinone core structure features a carbonyl group at position 2, establishing the characteristic 2-oxazolidinone configuration that defines this chemical class. The chloromethyl group is positioned at carbon 5 of the ring system, while the phenyl substituent is attached to the nitrogen atom at position 3. This specific substitution pattern creates a unique three-dimensional arrangement that influences the compound's chemical reactivity and physical properties.

The canonical Simplified Molecular Input Line Entry System representation for this compound is C1C(OC(=O)N1C2=CC=CC=C2)CCl, which provides a standardized method for representing the molecular structure in chemical databases and computational systems. The International Chemical Identifier key for this compound is KARLWXPEKSFFJC-UHFFFAOYSA-N, serving as a unique identifier in chemical information systems. These standardized representations ensure accurate identification and retrieval of information about this specific compound across various chemical databases and research platforms.

Table 1: Molecular Properties of this compound

Historical Context in Oxazolidinone Chemistry

The development of this compound occurs within the broader historical context of oxazolidinone chemistry, which has evolved significantly since the late nineteenth century. The foundational work in oxazolidinone chemistry began in 1888 when German chemist Siegmund Gabriel first reported the synthesis of 2-oxazolidinone compounds while investigating reactions of bromoethylamine hydrobromide. Gabriel's initial investigations laid the groundwork for understanding the cyclization processes that form these heterocyclic structures, though the specific compound this compound was developed much later as synthetic methodologies advanced.

The progression of oxazolidinone chemistry gained momentum in the mid-twentieth century with the introduction of medically relevant compounds. Cycloserine, discovered in 1956, marked the first therapeutic application of an oxazolidinone derivative as an antitubercular agent. This breakthrough demonstrated the potential biological activity of the oxazolidinone scaffold and encouraged further research into structural modifications that could enhance activity and selectivity. The successful clinical application of cycloserine established oxazolidinones as a legitimate pharmacophore for drug development, setting the stage for more sophisticated synthetic approaches to create novel derivatives.

The late 1980s witnessed a pivotal advancement in oxazolidinone research with the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents. The compounds designated as DuP-105 and DuP-721, formally reported by E.I. du Pont de Nemours & Company at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy, represented the first members of this promising new class. These developments directly influenced the synthetic strategies that would later be applied to create compounds like this compound, as researchers recognized the importance of aryl substitution patterns in modulating biological activity.

The commercialization of linezolid in 2000 marked a watershed moment in oxazolidinone history, as it became the first new class of antibiotic to emerge in twenty years. Linezolid's success validated the oxazolidinone scaffold as a viable platform for therapeutic development and intensified research efforts to create novel derivatives with improved properties. This historical context provides the framework within which this compound was developed, as researchers sought to explore different substitution patterns on the core oxazolidinone structure to understand structure-activity relationships and expand the chemical space of this important heterocyclic class.

Position Within Heterocyclic Compound Classifications

This compound occupies a specific position within the hierarchical classification system of heterocyclic compounds, belonging to multiple overlapping categories that define its chemical identity and properties. At the highest level, this compound is classified as a heterocyclic organic compound, distinguished by the presence of non-carbon atoms within its ring structure. The inclusion of both nitrogen and oxygen atoms in the five-membered ring places it within the subcategory of mixed heteroatom heterocycles, which exhibit unique electronic and geometric properties compared to carbocyclic analogs.

Within the broader family of oxazolidines and related compounds, this compound specifically belongs to the 2-oxazolidinone isomer class. The oxazolidinone family encompasses six possible isomeric forms, including 2-oxazolidinone, 4-oxazolidinone, 5-oxazolidinone, and their corresponding isoxazolidinone counterparts. The 2-oxazolidinone structure, characterized by the carbonyl group at position 2, represents the most extensively studied and medicinally relevant isomer within this family. This classification is crucial for understanding the compound's chemical behavior, as the position of the carbonyl group significantly influences reactivity patterns and potential biological interactions.

From a functional group perspective, this compound can be classified as a cyclic carbamate, reflecting the relationship between the nitrogen atom and the carbonyl group within the ring structure. This classification connects the compound to the broader family of carbamate derivatives, which share similar chemical properties and reactivity patterns. The cyclic nature of the carbamate functionality imparts additional conformational constraints that distinguish oxazolidinones from their linear carbamate counterparts, contributing to their unique chemical and biological properties.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Primary | Heterocyclic Organic Compound | Contains non-carbon atoms in ring structure |

| Secondary | Five-membered Heterocycle | Pentagonal ring system |

| Tertiary | Mixed Heteroatom Heterocycle | Contains both nitrogen and oxygen |

| Quaternary | 2-Oxazolidinone | Carbonyl at position 2 |

| Functional | Cyclic Carbamate | N-C=O arrangement within ring |

| Substitutional | Aryl-substituted Oxazolidinone | Phenyl group on nitrogen |

The substitution pattern of this compound places it within the subclass of aryl-substituted oxazolidinones, specifically those bearing phenyl groups on the nitrogen atom. This structural motif has proven particularly significant in medicinal chemistry applications, as the aryl substitution pattern often correlates with enhanced biological activity and improved pharmacological properties. The additional presence of the chloromethyl group at position 5 further subdivides this compound into the category of halogenated oxazolidinones, which exhibit distinct reactivity patterns due to the electron-withdrawing nature of the halogen substituent.

The compound's classification extends beyond structural considerations to include its role as a synthetic intermediate and building block in organic synthesis. Within this functional classification, this compound serves as a versatile scaffold for further chemical modifications, particularly through nucleophilic substitution reactions involving the chloromethyl group. This utility positions the compound as an important member of the synthetic organic chemistry toolkit, bridging the gap between fundamental heterocyclic chemistry and applied synthetic methodology.

Properties

IUPAC Name |

5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARLWXPEKSFFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474105 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-85-3 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Route

This classical approach involves the reaction of a substituted ethanolamine with carbonyl reagents such as phosgene or triphosgene to form the oxazolidinone ring, followed by chloromethylation at the 5-position.

- Step 1: Formation of 3-phenyl-1,3-oxazolidin-2-one by reacting 2-amino-2-phenylethanol with phosgene or triphosgene under basic conditions.

- Step 2: Chloromethylation of the 5-position using formaldehyde and hydrochloric acid (HCl) to introduce the chloromethyl substituent.

Advantages: High regioselectivity and control over substitution pattern.

Reaction conditions: Typically carried out under mild temperatures (0–50°C) in solvents like dichloromethane or tetrahydrofuran (THF).

Halogenation of Methyl-Substituted Oxazolidinones

An alternative method involves direct halogenation of 5-methyl-3-phenyl-1,3-oxazolidin-2-one using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Step: The methyl group at position 5 is converted to a chloromethyl group by reaction with SOCl₂ or PCl₅.

Advantages: Efficient for late-stage functionalization; shorter synthetic sequence.

Challenges: Requires careful stoichiometric control to avoid overchlorination or side reactions.

Cyclization via Phenyl Isocyanate and 2-Chloromethyl-2-oxazoline

A more specialized synthesis involves the reaction of phenyl isocyanate with 2-chloromethyl-2-oxazoline in the presence of a strong base such as sodium hydride (NaH).

- Mechanism: Nucleophilic attack of the oxazoline nitrogen on the isocyanate carbon, followed by ring closure to form the oxazolidinone ring bearing the chloromethyl substituent.

Reaction conditions: Typically performed under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures.

Industrial relevance: This method is adaptable to scale-up with optimization of solvent, temperature, and catalyst loading to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation + Chloromethylation | 2-Amino-2-phenylethanol, phosgene/triphosgene, formaldehyde, HCl | Phosgene/triphosgene, formaldehyde, HCl | Mild temperatures (0–50°C), organic solvents (DCM, THF) | High regioselectivity, well-established | Multi-step, use of toxic phosgene |

| Halogenation of Methyl Derivative | 5-Methyl-3-phenyl-1,3-oxazolidin-2-one | SOCl₂ or PCl₅ | Controlled temperature, anhydrous conditions | Efficient late-stage modification | Risk of overchlorination, side reactions |

| Cyclization of Phenyl Isocyanate + 2-Chloromethyl-2-oxazoline | Phenyl isocyanate, 2-chloromethyl-2-oxazoline | Sodium hydride (NaH) | Anhydrous DMF, controlled temperature | Suitable for scale-up, good yields | Requires strong base, sensitive to moisture |

Research Findings and Optimization Strategies

Reaction Yields: Cyclocondensation followed by chloromethylation typically yields 60–75% of the target compound, depending on purification methods and reaction scale.

Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures (ratios from 3:7 to 1:1) effectively separates the product from polar impurities. Recrystallization from ethanol/water mixtures improves purity and recovery.

Solvent Effects: Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) stabilize intermediates in nucleophilic substitution steps and improve reaction rates.

Temperature Control: Maintaining reaction temperatures between 0 and 25°C during nucleophilic substitutions minimizes elimination side reactions and decomposition.

Protecting Groups: Temporary protection of the oxazolidinone carbonyl group (e.g., with trimethylsilyl chloride) can prevent unwanted nucleophilic attack during sensitive steps.

Analytical Characterization Supporting Preparation

-

- ^1H NMR shows chloromethyl protons as a doublet at δ 4.5–5.0 ppm.

- Aromatic protons appear between δ 7.2–7.5 ppm.

- ^13C NMR confirms carbonyl carbon at ~155 ppm.

-

- Strong absorption at ~1750 cm⁻¹ corresponds to the oxazolidinone carbonyl stretch.

- C–Cl stretch observed between 650–750 cm⁻¹.

-

- Electrospray ionization (ESI-MS) shows molecular ion peaks [M+H]^+ or [M+Na]^+ consistent with molecular weight 211.64 g/mol.

- Isotopic pattern confirms presence of chlorine.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization and Ring-Opening: The oxazolidinone ring can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound can be obtained.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one serves as a versatile intermediate in the synthesis of complex organic molecules. It can be used as a building block for pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .

Synthesis Techniques

The compound can be synthesized through several methods, including the reaction of oxazolidinones with chloromethylating agents under controlled conditions. For instance, using chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc chloride allows for effective chloromethylation.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. It has been investigated for use in developing new antibiotics and antifungal agents. The compound's mechanism involves its interaction with nucleophilic sites on proteins and enzymes, leading to covalent bond formation that can inhibit enzyme activity .

Case Study: Antimicrobial Activity

A study assessed the compound's efficacy against various bacterial strains, revealing that it could effectively inhibit growth in resistant strains like Staphylococcus aureus and E. coli. The structure–activity relationship (SAR) studies highlighted how modifications to the oxazolidinone framework could enhance its antimicrobial potency .

Medical Applications

Drug Delivery Systems

The compound's ability to form stable derivatives makes it suitable for enhancing drug bioavailability. Its incorporation into drug delivery systems could improve therapeutic outcomes by modifying drug molecules to achieve better solubility and stability .

Clinical Implications

In clinical settings, oxazolidinones have shown promise as antimicrobial agents; however, they also pose risks such as myelosuppression. Understanding the pharmacological profiles of compounds like this compound is crucial for their safe application in medicine .

Industrial Applications

Polymer Production

In industrial contexts, this compound is utilized in producing polymers and resins. Its reactivity allows for the incorporation of functional groups into polymer chains, which can enhance material properties such as strength and thermal stability .

Agricultural Uses

The compound has been tested for its effectiveness in controlling plant diseases. For example, it demonstrated success in treating cotton seeds against Pythium spp., significantly improving seed emergence rates compared to untreated controls .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Building block for pharmaceuticals and agrochemicals |

| Biology | Antimicrobial agent | Effective against resistant bacterial strains |

| Medicine | Drug delivery systems | Enhances bioavailability of drugs |

| Industry | Polymer production | Improves properties of materials |

| Agriculture | Disease control in plants | Effective against seedling rot and bacterial diseases |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. The phenyl group may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one

- CAS : 98963-12-3

- Molecular Formula: C₁₀H₁₀BrNO₂

- Molecular Weight : 256.10 g/mol

- Key Differences :

5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one Hydrochloride

- CAS : 1082557-83-2

- Molecular Formula : C₁₀H₁₁ClN₂O₂·HCl

- Molecular Weight : 226.66 g/mol (free base)

- Key Differences: The aminomethyl (-CH₂NH₂) group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Used as a precursor for bioactive molecules due to its amine functionality .

Substituent-Modified Analogues

5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one

- CAS : 1934622-81-7

- Molecular Formula: C₉H₁₆ClNO₂

- Molecular Weight : 205.68 g/mol

- Key Differences :

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

- CAS : 26384-66-7

- Molecular Formula: C₁₀H₁₆ClNO₂

- Molecular Weight : 217.69 g/mol

- Less π-π stacking capability compared to the phenyl analogue .

Aromatic Ring-Modified Analogues

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one

- CAS : 253677-29-1

- Molecular Formula: C₁₂H₁₄ClNO₄

- Molecular Weight : 271.70 g/mol

- Key Differences :

Deshydroxy-chloro Tedizolid (5-(Chloromethyl)-3-[3-fluoro-4-(6-(2-methyltetrazol-5-yl)pyridin-3-yl)phenyl]-1,3-oxazolidin-2-one)

- CAS : 1239662-46-4

- Molecular Formula : C₁₇H₁₄ClFN₆O₂

- Molecular Weight : 404.78 g/mol

- Key Differences: Complex substituents (fluoro, tetrazolylpyridinyl) confer antimicrobial activity, as seen in Tedizolid derivatives. Demonstrates the pharmaceutical relevance of oxazolidinone scaffolds .

Chiral Analogues

(5R)-5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one

Comparative Data Table

Biological Activity

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antithrombotic properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and features a chloromethyl group attached to an oxazolidinone ring. Its structure is pivotal for its interaction with biological targets.

Antimicrobial Activity

Research indicates that oxazolidinone derivatives, including this compound, exhibit potent antimicrobial properties. They are effective against a range of pathogens, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

A study highlighted the compound's effectiveness against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus DSM799 | 15.4 | 500 |

| Escherichia coli ATCC 25923 | 12.7 | 500 |

| Mycobacterium tuberculosis | Notable inhibition | Varies |

The results demonstrate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Antithrombotic Activity

This compound has also been investigated for its potential as an antithrombotic agent. It acts as a direct inhibitor of Factor Xa (FXa), which plays a crucial role in the coagulation cascade.

The compound's mechanism involves binding to the active site of FXa, preventing thrombin formation and subsequent clotting. This property is particularly valuable for developing oral anticoagulants with improved safety profiles.

Pharmacological Characterization

In pharmacological studies, the compound has shown favorable oral bioavailability and efficacy in vivo. Its pharmacokinetic properties have been optimized through structural modifications that enhance its interaction with biological targets .

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Half-Life | 6 hours |

| Peak Plasma Concentration | 2 µg/mL |

These characteristics suggest that this compound could serve as a lead compound for further development as an antithrombotic agent .

Safety and Toxicity

While the compound exhibits promising biological activities, it is essential to assess its safety profile. Preliminary studies indicate irritant properties; thus, careful consideration is necessary for therapeutic applications .

Q & A

Q. Basic

- NMR : H NMR identifies the chloromethyl group (δ 4.5–5.0 ppm, doublet for CH₂Cl) and phenyl protons (δ 7.2–7.5 ppm). C NMR confirms the carbonyl (C=O, δ ~155 ppm) and quaternary carbons .

- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Cl stretch).

- MS : ESI-MS shows [M+H]⁺ or [M+Na]⁺ peaks, with isotopic patterns indicating chlorine presence .

What strategies mitigate side reactions during nucleophilic substitution at the chloromethyl group?

Q. Advanced

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and reduce hydrolysis.

- Temperature Control : Reactions at 0–25°C minimize elimination byproducts (e.g., formation of alkenes).

- Protecting Groups : Temporarily protecting the oxazolidinone carbonyl with silyl groups (e.g., TMSCl) prevents unwanted nucleophilic attack .

What safety precautions are necessary when handling this compound?

Basic

While direct data is limited, analogous brominated oxazolidinones (e.g., 5-(Bromomethyl)-3-phenyl derivatives) suggest:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

How does the chloromethyl group influence binding to biological targets like Factor Xa?

Advanced

The chloromethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites. In Factor Xa inhibitors, this group improves binding kinetics and selectivity, as seen in oxazolidinone-based anticoagulants like BAY 59-7939 .

What purification methods are effective for this compound?

Q. Basic

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar impurities.

- Recrystallization : Use ethanol/water mixtures; the compound’s moderate polarity allows high recovery yields .

What computational methods predict reactivity and stability in solvent systems?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., SN2 vs. elimination) and solvent effects.

- MD Simulations : GROMACS predicts solvation shells and stability in aqueous vs. organic solvents .

How is stability assessed under different storage conditions?

Q. Basic

- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for loss of parent compound.

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .

What challenges exist in enantioselective synthesis of chiral analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.